2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, thioxo, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate involves multiple steps. One common approach is the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C21H24N2O3S5 |
---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C21H24N2O3S5/c1-4-26-13-5-6-15-14(11-13)17-18(30-31-19(17)27)21(2,3)23(15)16(24)12-29-20(28)22-7-9-25-10-8-22/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
SIBVHIWGNQHRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC(=S)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.